molecular formula C7H10F3NO B2673659 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one CAS No. 1294000-91-1

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one

Cat. No.: B2673659
CAS No.: 1294000-91-1
M. Wt: 181.158
InChI Key: UWEUPMBQJMCUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and biological activities. In industry, it may be used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. the trifluoropropyl group is known to influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives with different substituents. These similar compounds include:

Biological Activity

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a trifluoropropyl substituent. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Antiepileptic Properties

Research has indicated that compounds similar to this compound exhibit antiepileptic activity. Specifically, derivatives of pyrrolidinones have shown efficacy in controlling seizures. For instance, a study highlighted the effectiveness of certain pyrrolidine derivatives in treating epilepsy by modulating neurotransmitter systems involved in seizure activity .

Neuroprotective Effects

The compound has been linked to neuroprotective effects against hypoxic and ischemic conditions in the central nervous system. This is particularly relevant for conditions like stroke and traumatic brain injury where neuronal survival is compromised. Studies suggest that compounds with similar structures can mitigate neuronal damage by influencing apoptotic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of pyrrolidine derivatives indicate that this compound may inhibit cell proliferation in various cancer cell lines. A related study demonstrated that pyrrolidine-based compounds could disrupt microtubule dynamics, leading to G2/M phase arrest in cancer cells . This mechanism is crucial for developing new antimitotic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and seizure thresholds.
  • Cell Cycle Disruption : The compound's ability to interfere with microtubule formation suggests a role in disrupting the mitotic process in cancer cells.
  • Neuroprotection : By enhancing neuronal resilience against ischemic injury, it may prevent cell death through anti-apoptotic pathways.

Case Studies

  • Antiepileptic Efficacy : A clinical trial involving similar pyrrolidine derivatives showed significant reductions in seizure frequency among participants with refractory epilepsy .
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of HeLa cells at sub-micromolar concentrations, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiepilepticReduced seizure frequency
NeuroprotectiveMitigation of neuronal damage post-hypoxia
AnticancerInhibition of cell proliferation in cancer lines

Properties

IUPAC Name

4-(3,3,3-trifluoropropyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)2-1-5-3-6(12)11-4-5/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEUPMBQJMCUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of crude ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate a7 (50 g), Raney Nickel (570 mg, 9.7 mmol, 0.05 eq) and Vanadium metavanadate (227 mg, 2 mmol, 0.01 eq) in ethanol (1 l) is placed in an autoclave under hydrogen pressure (50 bars) at 50° C. for 40 h. After cooling, filtration over celite and condensation under vacuum, 4-(3,3,3-trifluoropropyl)pyrrolidin-2-one a8 (34.3 g) is isolated.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Vanadium metavanadate
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.